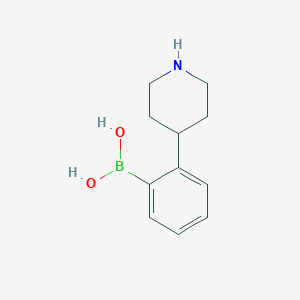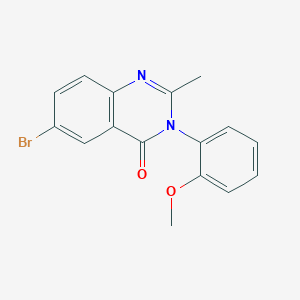![molecular formula C11H9BrN2OS B14068094 2-(Bromomethyl)-1,2-dihydro-5H-[1,3]thiazolo[3,2-a]quinazolin-5-one CAS No. 1018-90-2](/img/structure/B14068094.png)
2-(Bromomethyl)-1,2-dihydro-5H-[1,3]thiazolo[3,2-a]quinazolin-5-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5H-Thiazolo[3,2-a]quinazolin-5-one, 2-(bromomethyl)-1,2-dihydro- is a heterocyclic compound that features a fused thiazole and quinazoline ring system. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of the bromomethyl group adds to its reactivity, making it a valuable intermediate in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5H-Thiazolo[3,2-a]quinazolin-5-one, 2-(bromomethyl)-1,2-dihydro- typically involves the cyclization of appropriate precursors. One common method starts with the reaction of 2-aminobenzothiazole with bromoacetaldehyde under acidic conditions to form the desired product . The reaction is usually carried out in a solvent such as ethanol or acetonitrile, and the temperature is maintained at around 60-80°C.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Substitution Reactions: The bromomethyl group in 5H-Thiazolo[3,2-a]quinazolin-5-one, 2-(bromomethyl)-1,2-dihydro- can undergo nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups, such as converting the bromomethyl group to a carboxyl group.
Reduction Reactions: Reduction of the compound can lead to the formation of dihydro derivatives, which may have different biological activities.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in solvents like DMF or DMSO at temperatures ranging from 25-100°C.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride in solvents like ethanol or THF.
Major Products
Substitution: Formation of azido, thiocyanato, or amino derivatives.
Oxidation: Formation of carboxylated or hydroxylated derivatives.
Reduction: Formation of dihydro derivatives with potential changes in biological activity.
科学的研究の応用
Medicinal Chemistry: The compound has shown promise as an antimicrobial and antifungal agent. Its derivatives are being explored for their potential anticancer properties.
Organic Synthesis: It serves as a valuable intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
作用機序
The exact mechanism of action for 5H-Thiazolo[3,2-a]quinazolin-5-one, 2-(bromomethyl)-1,2-dihydro- varies depending on its application. In medicinal chemistry, it is believed to interact with microbial enzymes, disrupting their function and leading to cell death . The bromomethyl group can form covalent bonds with nucleophilic sites in proteins, inhibiting their activity.
類似化合物との比較
Similar Compounds
Thiazolo[2,3-b]quinazoline: Another fused heterocyclic compound with similar biological activities.
Quinazolinone Derivatives: Known for their anticancer and antimicrobial properties.
Thiazole Derivatives: Widely studied for their antifungal and antibacterial activities.
Uniqueness
5H-Thiazolo[3,2-a]quinazolin-5-one, 2-(bromomethyl)-1,2-dihydro- stands out due to the presence of the bromomethyl group, which enhances its reactivity and potential for further functionalization. This makes it a versatile intermediate in organic synthesis and a promising candidate for drug development.
特性
CAS番号 |
1018-90-2 |
|---|---|
分子式 |
C11H9BrN2OS |
分子量 |
297.17 g/mol |
IUPAC名 |
2-(bromomethyl)-1,2-dihydro-[1,3]thiazolo[3,2-a]quinazolin-5-one |
InChI |
InChI=1S/C11H9BrN2OS/c12-5-7-6-14-9-4-2-1-3-8(9)10(15)13-11(14)16-7/h1-4,7H,5-6H2 |
InChIキー |
IOLKMXUAMNVGKH-UHFFFAOYSA-N |
正規SMILES |
C1C(SC2=NC(=O)C3=CC=CC=C3N21)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![1-[10,16-bis[3,5-bis(trifluoromethyl)phenyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaen-13-yl]piperidine](/img/structure/B14068087.png)
![1'-Benzyl-5-bromospiro[indoline-3,4'-piperidin]-2-one](/img/structure/B14068093.png)

